molecular formula C14H20ClNO3 B6610710 methyl 4-(4-methoxyphenyl)piperidine-4-carboxylate hydrochloride CAS No. 1203682-61-4

methyl 4-(4-methoxyphenyl)piperidine-4-carboxylate hydrochloride

Cat. No.: B6610710
CAS No.: 1203682-61-4
M. Wt: 285.76 g/mol
InChI Key: USLPIJMFDUGLPH-UHFFFAOYSA-N
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Description

Methyl 4-(4-methoxyphenyl)piperidine-4-carboxylate hydrochloride: is a chemical compound with significant applications in scientific research and industry. This compound is known for its unique structure, which includes a piperidine ring substituted with a methoxyphenyl group and a carboxylate ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-(4-methoxyphenyl)piperidine-4-carboxylate hydrochloride typically involves multiple steps, starting with the reaction of 4-methoxybenzaldehyde with piperidine to form an intermediate imine. This intermediate is then reduced to form the piperidine ring. The carboxylate ester group is introduced through esterification reactions.

Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of catalysts to facilitate the reactions.

Types of Reactions:

  • Reduction: Reduction reactions can be used to convert the compound into its corresponding amine or other reduced forms.

  • Substitution: Substitution reactions involve replacing one or more atoms or groups in the compound with different atoms or groups.

Common Reagents and Conditions:

  • Oxidation reactions often use reagents like hydrogen peroxide or chromium-based oxidants.

  • Reduction reactions may involve hydrogen gas and a metal catalyst.

  • Substitution reactions typically use nucleophiles or electrophiles under specific conditions.

Major Products Formed:

  • Oxidation can produce hydroxylated derivatives.

  • Reduction can yield amines or other reduced forms.

  • Substitution reactions can result in various derivatives depending on the substituents used.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. Biology: It serves as a tool in biological studies, including enzyme inhibition and receptor binding assays. Medicine: The compound has potential therapeutic applications, such as in the treatment of neurological disorders and pain management. Industry: It is used in the production of various chemical products, including agrochemicals and materials science.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The exact mechanism depends on the biological context, but it often involves binding to active sites or allosteric sites, leading to modulation of biological processes.

Comparison with Similar Compounds

  • Piperidine derivatives

  • Methoxyphenyl compounds

  • Carboxylate esters

Uniqueness: Methyl 4-(4-methoxyphenyl)piperidine-4-carboxylate hydrochloride stands out due to its specific combination of functional groups, which provides unique chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

methyl 4-(4-methoxyphenyl)piperidine-4-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3.ClH/c1-17-12-5-3-11(4-6-12)14(13(16)18-2)7-9-15-10-8-14;/h3-6,15H,7-10H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USLPIJMFDUGLPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2(CCNCC2)C(=O)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClNO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.76 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1203682-61-4
Record name methyl 4-(4-methoxyphenyl)piperidine-4-carboxylate hydrochloride
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